

# In Vitro Efficacy of TYRA-430: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available in vitro data for TYRA-430, a novel, first-in-class reversible inhibitor of Fibroblast Growth Factor Receptor 4 and 3 (FGFR4/3). The information presented is compiled from preclinical studies and is intended to inform researchers and professionals in the field of oncology and drug development.

## **Core Findings**

TYRA-430 has demonstrated significant potency in preclinical in vitro models of hepatocellular carcinoma (HCC) driven by the FGF19/FGFR4/KLB signaling axis. Notably, it has shown superior activity compared to existing multi-kinase inhibitors and covalent FGFR4 inhibitors. Furthermore, TYRA-430 maintains its efficacy against known resistance mutations in FGFR4.

#### **Quantitative Data Summary**

The following table summarizes the key quantitative findings from in vitro studies on TYRA-430.



| Cell Line                                                            | Cancer Type                              | Key Findings                                                 | Comparative<br>Potency                                                             | Reference |
|----------------------------------------------------------------------|------------------------------------------|--------------------------------------------------------------|------------------------------------------------------------------------------------|-----------|
| Нер3В                                                                | Hepatocellular<br>Carcinoma              | Potent inhibition of cell viability.                         | Superior to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (FGF401). | [1]       |
| HuH-7                                                                | Hepatocellular<br>Carcinoma              | Potent inhibition of cell viability.                         | Superior to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (FGF401). | [1]       |
| JHH-7                                                                | Hepatocellular<br>Carcinoma              | Potent inhibition of cell viability.                         | Superior to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (FGF401). | [1]       |
| Ba/F3<br>(expressing<br>wildtype FGFR3<br>and FGFR4)                 | Pro-B cell line<br>(engineered<br>model) | Potent inhibition of cell viability.                         | Not specified.                                                                     | [1]       |
| Ba/F3 (expressing FGFR4 with Cys552 and Val550 gatekeeper mutations) | Pro-B cell line<br>(engineered<br>model) | Potent activity<br>against known<br>resistance<br>mutations. | Not specified.                                                                     | [1]       |



#### **Experimental Protocols**

The primary in vitro efficacy of TYRA-430 was determined using a cell viability assay.

Cell Viability Assay:

- Assay: Cell Titer-Glo® 2.0 Luminescent Cell Viability Assay.
- Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in cell viability.
- Cell Lines: Hep3B, HuH-7, and JHH-7 human hepatocellular carcinoma cell lines, as well as engineered Ba/F3 cells expressing wildtype or mutant FGFR3 and FGFR4.[1]
- Purpose: To assess the in vitro potency of TYRA-430 in inhibiting the proliferation of cancer cells driven by FGF19/FGFR signaling.[1]

## Signaling Pathway and Experimental Workflow

TYRA-430 is designed to inhibit the signaling pathway driven by the binding of Fibroblast Growth Factor 19 (FGF19) to its receptors, FGFR4 and FGFR3, in complex with the coreceptor Klotho beta (KLB). This pathway is a known oncogenic driver in a subset of hepatocellular carcinomas.

Below are diagrams illustrating the targeted signaling pathway and the general experimental workflow for assessing the in vitro effects of TYRA-430.





Click to download full resolution via product page

Caption: Targeted FGF19-FGFR4/3 Signaling Pathway.





Click to download full resolution via product page

Caption: General Experimental Workflow for In Vitro Efficacy Assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [In Vitro Efficacy of TYRA-430: A Technical Overview].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616335#in-vitro-effects-of-ym-430]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com